REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].C(Cl)(Cl)Cl.C[C:21](C)([O-:23])C.[K+].C(=O)(O)[O-].[Na+]>CN(C=O)C.C1COCC1.CO.C(#N)C.O.FC(F)(F)S([O-])(=O)=O.[Ag+].C(O)(=O)C>[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:7]=[CH:8][C:9]=1[CH:21]=[O:23])([O-:3])=[O:2] |f:2.3,4.5,11.12|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
silver trifluoromethanesulphonate
|
Quantity
|
3.84 g
|
Type
|
catalyst
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Ag+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
16.5 mmol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
7.2 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
dichloromethylsubstituted 3-nitrobiphenyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for a further 1 minute
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at such a rate that the temperature was maintained between −69 and −73° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phase dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography (ether-hexane)
|
Type
|
CUSTOM
|
Details
|
This gave a yellow material which
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 h in the dark
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate extracted with ether (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
The combined organic phase was evaporated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Reaction Time |
1 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1C=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |